cis-4-Benzyloxy-2-buten-1-ol
Overview
Description
cis-4-Benzyloxy-2-buten-1-ol: is an organic compound with the molecular formula C11H14O2. It is also known as cis-2-Buten-1,4-diol-monobenzyl ether. This compound is characterized by the presence of a benzyloxy group attached to a butenol structure, specifically in the cis configuration. It is a valuable intermediate in organic synthesis, often used in the preparation of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mitsunobu Reaction: One common method for synthesizing cis-4-Benzyloxy-2-buten-1-ol involves the Mitsunobu reaction. This reaction typically uses triphenylphosphine (Ph3P) and diethyl azodicarboxylate (DEAD) as reagents.
Starting Materials: The synthesis can start from 2-butene-1,4-diol and benzyl bromide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the Mitsunobu reaction remains a key method due to its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Benzyloxy-2-buten-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the benzyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: cis-4-Benzyloxybutanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: cis-4-Benzyloxy-2-buten-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry:
Polymer Production: The compound can be used in the production of specialty polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of cis-4-Benzyloxy-2-buten-1-ol largely depends on its role as an intermediate in chemical reactions. It acts by providing a reactive site for further chemical transformations. The benzyloxy group can be cleaved under specific conditions, allowing for the introduction of various functional groups. This versatility makes it a valuable compound in synthetic organic chemistry.
Comparison with Similar Compounds
cis-2-Butene-1,4-diol: Similar structure but lacks the benzyloxy group.
cis-4-Benzyloxybutanol: A reduced form of cis-4-Benzyloxy-2-buten-1-ol.
Benzyl bromide: Used as a starting material in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific configuration and the presence of both an alkene and a benzyloxy group. This combination allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(Z)-4-phenylmethoxybut-2-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2/b5-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJRLXTVXHOLX-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC=CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC/C=C\CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81028-03-7 | |
Record name | cis-4-Benzyloxy-2-buten-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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